molecular formula C6H15N4P B12602172 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane CAS No. 878293-00-6

2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane

Cat. No.: B12602172
CAS No.: 878293-00-6
M. Wt: 174.18 g/mol
InChI Key: YTIDYJUVZUQGMJ-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane is a unique organophosphorus compound known for its distinctive bicyclic structure. This compound is characterized by the presence of a phosphorus atom integrated into a bicyclic framework, which is further stabilized by nitrogen atoms. The compound’s unique structure imparts it with interesting chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of phosphorus trichloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently cyclized to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often characterized by their enhanced stability and reactivity, making them useful in various applications.

Scientific Research Applications

2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a central coordination site, allowing it to interact with multiple ligands simultaneously. This property is exploited in catalysis, where the compound facilitates the formation and stabilization of reactive intermediates, thereby enhancing the efficiency of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
  • 2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Uniqueness

Compared to similar compounds, 2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane is unique due to its smaller bicyclic structure, which imparts it with higher reactivity and selectivity in chemical reactions. Its compact structure also allows for more efficient interaction with substrates, making it a preferred choice in certain catalytic applications.

Properties

CAS No.

878293-00-6

Molecular Formula

C6H15N4P

Molecular Weight

174.18 g/mol

IUPAC Name

2,6,7-trimethyl-2,4,6,7-tetraza-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C6H15N4P/c1-7-4-10-5-8(2)11(7)9(3)6-10/h4-6H2,1-3H3

InChI Key

YTIDYJUVZUQGMJ-UHFFFAOYSA-N

Canonical SMILES

CN1CN2CN(P1N(C2)C)C

Origin of Product

United States

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